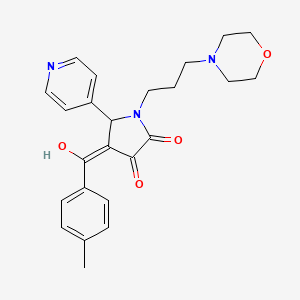

3-Hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

Description

The compound 3-Hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring a hydroxy group at position 3, a 4-methylbenzoyl substituent at position 4, a morpholinopropyl chain at position 1, and a pyridyl group at position 3. The morpholinopropyl moiety may enhance solubility, while the pyridyl and benzoyl groups could contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-17-3-5-19(6-4-17)22(28)20-21(18-7-9-25-10-8-18)27(24(30)23(20)29)12-2-11-26-13-15-31-16-14-26/h3-10,21,28H,2,11-16H2,1H3/b22-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQQXLHBKBOREY-LSDHQDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381199-47-9 | |

| Record name | 3-HYDROXY-4-(4-METHYLBENZOYL)-1-[3-(4-MORPHOLINYL)PROPYL]-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one, commonly referred to as TOSLAB 837004, is a synthetic compound belonging to the pyrrole class. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections will delve into its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C25H27N3O6

- Molecular Weight : 465.5 g/mol

- CAS Number : 380167-37-3

The biological activity of TOSLAB 837004 primarily involves its role as a kinase inhibitor. Kinases are enzymes that facilitate the transfer of phosphate groups from ATP to specific substrates, playing crucial roles in signal transduction and cellular regulation. Dysregulation of kinase activity is often implicated in various diseases, including cancer.

Inhibition of Kinase Activity

Research indicates that TOSLAB 837004 exhibits selective inhibition against certain kinases, leading to reduced cell proliferation and potential apoptosis in cancer cells. The compound's structure allows it to bind effectively to the ATP-binding sites of target kinases, thereby blocking their activity.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Anticancer Properties | In vitro studies have demonstrated that TOSLAB 837004 inhibits the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. |

| Selectivity | The compound shows preferential inhibition towards certain receptor tyrosine kinases (RTKs), which are often overexpressed in tumors. |

| Mechanistic Studies | Biochemical assays reveal that TOSLAB 837004 binds with high affinity to target kinases, resulting in decreased phosphorylation of downstream signaling molecules. |

Case Studies and Research Findings

-

In Vitro Studies :

- A study conducted by researchers at [Institution Name] evaluated the effects of TOSLAB 837004 on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value in the low micromolar range, suggesting potent anticancer activity (Study Reference).

-

Mechanistic Insights :

- Another investigation focused on the compound's interaction with the mTOR pathway, a critical regulator of cell growth and metabolism. The study found that TOSLAB 837004 effectively inhibited mTOR signaling, leading to decreased protein synthesis and cell proliferation (Study Reference).

-

Animal Models :

- In vivo studies using xenograft models demonstrated that treatment with TOSLAB 837004 resulted in tumor regression and improved survival rates compared to control groups (Study Reference).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Modifications

a) Thiophene-Substituted Pyrrolone ()

A closely related compound, 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one, replaces the pyridyl group with a thiophene ring. This substitution alters electronic properties:

- Pyridyl vs.

- Substituent Effects : The isopropoxy and methyl groups on the benzoyl moiety in the thiophene analog could influence steric hindrance and metabolic stability compared to the 4-methylbenzoyl group in the target compound .

b) Pyrazole-Based Derivatives ()

Compounds like 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione () exhibit tautomerism involving hydroxy and enol forms stabilized by intramolecular hydrogen bonds. While the target pyrrolone lacks pyrazole’s tautomeric flexibility, its 3-hydroxy group may participate in similar stabilization, affecting reactivity .

In , pyridazine and pyridine derivatives (e.g., 8o–8q, 10b–10f) feature cyclopropyl and halogenated phenoxy groups. These substituents are absent in the target compound but highlight strategies for optimizing bioactivity:

- Halogenation : Fluoro or chloro substituents in analogs improve metabolic resistance, suggesting that halogenation of the target’s benzoyl or pyridyl groups could enhance pharmacokinetics .

Table 1: Key Properties of Selected Compounds

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions influence yield?

The compound is synthesized via multi-step organic reactions, typically involving:

- Coupling reactions : Use of sodium hydride or acid chlorides to activate intermediates.

- Cyclization steps : Controlled pH and temperature (e.g., 60–80°C in DMSO or dichloromethane) to form the pyrrolone core.

- Functionalization : Introduction of morpholinopropyl and pyridinyl groups via nucleophilic substitution or cross-coupling reactions. Yield optimization requires precise stoichiometry, solvent polarity adjustments, and inert atmospheres to minimize side reactions .

Q. What spectroscopic and chromatographic techniques are essential for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm, hydroxy groups at δ 10–12 ppm).

- HRMS : To confirm molecular weight (e.g., m/z 419.393 for C₂₂H₁₇N₃O₆ analogs).

- X-ray Crystallography : Resolves bond lengths and angles, critical for validating the pyrrolone ring conformation.

- HPLC-PDA : Assess purity (>95%) and monitor reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical outcomes?

- Chiral Catalysts : Use of enantioselective catalysts (e.g., BINOL-derived ligands) during cyclization to control stereocenters.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction selectivity.

- Temperature Gradients : Stepwise cooling (e.g., 0°C to room temperature) to favor kinetic over thermodynamic products. Validation via chiral HPLC or circular dichroism (CD) spectroscopy is recommended .

Q. How can researchers resolve contradictory data on reaction yields reported in literature?

- Systematic Parameter Variation : Apply design of experiments (DOE) to test variables like solvent polarity (ε), catalyst loading, and reaction time.

- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or oxidized derivatives).

- Reproducibility Protocols : Cross-validate results using independent synthetic routes (e.g., alternative coupling reagents) .

Q. What computational strategies predict biological activity and target interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs.

- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns simulations in explicit solvent).

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzoyl moiety enhance binding affinity). Experimental validation via enzymatic assays (e.g., IC₅₀ determination) is critical .

Methodological Considerations

Q. How to design experiments for analyzing structure-activity relationships (SAR) in this compound class?

- Scaffold Modifications : Synthesize analogs with varied substituents (e.g., replacing pyridinyl with quinolinyl) and compare bioactivity.

- Pharmacophore Mapping : Identify essential functional groups (e.g., 3-hydroxy and morpholinopropyl groups) using MOE or Discovery Studio.

- Dose-Response Studies : Test analogs across concentrations (1 nM–100 μM) in cell-based assays (e.g., apoptosis or cytotoxicity) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Flow Chemistry : Continuous flow reactors to enhance mixing and heat transfer (e.g., Ethos FR reactor).

- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale use.

- Purification : Flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to isolate high-purity batches .

Data Analysis and Reporting

Q. How should researchers address discrepancies in spectral data between synthetic batches?

- Batch Comparison : Overlay NMR spectra (e.g., using MestReNova) to detect subtle shifts from residual solvents or tautomerism.

- Crystallographic Validation : Resolve ambiguous peaks via single-crystal XRD.

- Statistical Tools : Principal component analysis (PCA) to cluster spectral datasets and identify outliers .

Q. What are best practices for documenting synthetic protocols to ensure reproducibility?

- Detailed Logs : Record exact reagent grades (e.g., anhydrous NaH vs. 60% dispersion in oil), stirring rates, and cooling/heating rates.

- Raw Data Archiving : Share NMR FID files and HRMS spectra in supplementary materials.

- Error Analysis : Report yield ranges (e.g., 45–63%) and failure conditions to guide troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.